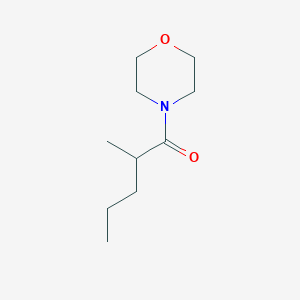

2-Methyl-1-morpholin-4-ylpentan-1-one

Description

2-Methyl-1-morpholin-4-ylpentan-1-one is a ketone derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the carbonyl group of a pentan-1-one backbone. The compound’s structure is characterized by a methyl substituent at the C2 position of the pentanone chain, which introduces steric and electronic modifications compared to simpler morpholinoketones. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their solubility-enhancing properties and ability to act as ligands or intermediates in synthesis .

Properties

IUPAC Name |

2-methyl-1-morpholin-4-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-4-9(2)10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQWKDCZXGVPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-morpholin-4-ylpentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-methylpentan-1-one with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is carried out at elevated temperatures, around 60°C. The mixture is stirred for a specific duration, and the product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-morpholin-4-ylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methyl-1-morpholin-4-ylpentan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-morpholin-4-ylpentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

The phenyl-substituted analog (4-Methyl-1-phenyl-2-pentanone) lacks the morpholine ring, reducing its polarity and limiting utility in coordination chemistry .

Substituent Effects: The C2-methyl group in the target compound increases steric hindrance near the carbonyl, which may slow nucleophilic attack compared to unmethylated analogs. Methoxynaphthalene in the propanone derivative introduces extended π-conjugation, enabling applications in light-sensitive materials. Methylmercapto groups (e.g., in α-Methyl-4-(methylmercapto)-α-morpholinopropiophenone ) enhance radical stability, making such compounds effective in photopolymerization.

Electronic Properties: Morpholine’s electron-rich nitrogen atom increases the electron density at the carbonyl oxygen, affecting hydrogen-bonding capacity. This contrasts with non-heterocyclic ketones like 4-Methyl-1-phenyl-2-pentanone, which exhibit weaker Lewis basicity .

Crystallographic and Computational Insights

Crystallographic studies of morpholinoketones often employ software suites like SHELX and WinGX/ORTEP for structure refinement and visualization. For example:

- The target compound’s morpholine ring puckering can be analyzed using Cremer-Pople parameters , with typical puckering amplitudes (Q) ranging between 0.4–0.6 Å for similar heterocycles.

- Comparative studies show that methoxynaphthalene-substituted morpholinoketones (e.g., ) exhibit larger torsional angles (∼15–20°) due to steric clashes between the naphthalene and morpholine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.